molecular formula C26H20Cl2N2O6S2 B5000672 N,N'-1,4-naphthalenediylbis{N-[(4-chlorophenyl)sulfonyl]acetamide}

N,N'-1,4-naphthalenediylbis{N-[(4-chlorophenyl)sulfonyl]acetamide}

Cat. No. B5000672
M. Wt: 591.5 g/mol
InChI Key: IABLABFBHJVLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-1,4-naphthalenediylbis{N-[(4-chlorophenyl)sulfonyl]acetamide} is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, NCPSA, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of NCPSA is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of protein-protein interactions. NCPSA has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. NCPSA has also been shown to disrupt protein-protein interactions, which are important for various biological processes.
Biochemical and physiological effects:
NCPSA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that NCPSA exhibits antimicrobial activity against various bacteria and fungi. NCPSA has also been shown to exhibit antitumor activity against various cancer cell lines. In vivo studies have shown that NCPSA exhibits anti-inflammatory activity in animal models of inflammation.

Advantages and Limitations for Lab Experiments

NCPSA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, NCPSA also has some limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on NCPSA. One direction is to further investigate the mechanism of action of NCPSA, particularly its inhibition of enzymes and disruption of protein-protein interactions. Another direction is to explore the potential applications of NCPSA in drug discovery and material science. Additionally, further studies are needed to evaluate the toxicity and safety of NCPSA in vivo.

Synthesis Methods

NCPSA can be synthesized using various methods, including the reaction of naphthalene-1,4-diamine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with acetyl chloride to obtain NCPSA. The purity of the compound can be increased using various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

NCPSA has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, NCPSA has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In biochemistry, NCPSA has been used as a tool to study protein-protein interactions. In material science, NCPSA has been used as a building block for the synthesis of various materials, including polymers and metal-organic frameworks.

properties

IUPAC Name

N-[4-[acetyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]-N-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N2O6S2/c1-17(31)29(37(33,34)21-11-7-19(27)8-12-21)25-15-16-26(24-6-4-3-5-23(24)25)30(18(2)32)38(35,36)22-13-9-20(28)10-14-22/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABLABFBHJVLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C2=CC=CC=C21)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.